molecular formula C27H32N2O3 B12449197 N-[4-(benzyloxy)phenyl]-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide

N-[4-(benzyloxy)phenyl]-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide

Cat. No.: B12449197
M. Wt: 432.6 g/mol
InChI Key: AKJGNQIAYVBXPK-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-N’-(tricyclo[3311~3,7~]dec-1-yl)butanediamide is a complex organic compound characterized by its unique structure, which includes a benzyloxyphenyl group and a tricyclodecyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide typically involves multiple steps, starting with the preparation of the benzyloxyphenyl intermediate. This intermediate is then reacted with tricyclodecylamine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles like amines or thiols replace the benzyloxy group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique mechanical characteristics.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride: Shares the benzyloxyphenyl group but differs in the amide linkage and additional functional groups.

    Tricyclo[3.3.1.1(3,7)]decane, 1-phenyl-: Contains the tricyclodecyl moiety but lacks the benzyloxyphenyl group.

Uniqueness

N-[4-(benzyloxy)phenyl]-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide is unique due to its combination of the benzyloxyphenyl and tricyclodecyl groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H32N2O3

Molecular Weight

432.6 g/mol

IUPAC Name

N'-(1-adamantyl)-N-(4-phenylmethoxyphenyl)butanediamide

InChI

InChI=1S/C27H32N2O3/c30-25(28-23-6-8-24(9-7-23)32-18-19-4-2-1-3-5-19)10-11-26(31)29-27-15-20-12-21(16-27)14-22(13-20)17-27/h1-9,20-22H,10-18H2,(H,28,30)(H,29,31)

InChI Key

AKJGNQIAYVBXPK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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